molecular formula C13H10O3 B14327776 3-Methyl-2-methylidene-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one CAS No. 98442-49-0

3-Methyl-2-methylidene-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one

Cat. No.: B14327776
CAS No.: 98442-49-0
M. Wt: 214.22 g/mol
InChI Key: WLNZPQREPFZZTM-UHFFFAOYSA-N
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Description

3-Methyl-2-methylidene-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one is a complex organic compound that belongs to the class of furobenzopyrans. This compound is characterized by its unique fused ring structure, which includes a furan ring and a benzopyran ring. The presence of the methylidene group at the 2-position and the methyl group at the 3-position further distinguishes this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-methylidene-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one can be achieved through a multi-step process involving the condensation of aromatic aldehydes, 4-hydroxycoumarin, and in situ generated phenacyl pyridinium bromide. This reaction is typically carried out in the presence of SiO2 nanoparticles as a non-metal oxide catalyst . The reaction is solvent-free, making it environmentally favorable. The method is rapid, has high yields, low catalyst loading, and does not involve extensive workup procedures or chromatographic separations .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of SiO2 nanoparticles as a catalyst is advantageous due to their recyclability and mild reaction conditions . The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-methylidene-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3-Methyl-2-methylidene-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Methyl-2-methylidene-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. For example, its anti-cancer properties may be attributed to its ability to inhibit angiogenesis or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-methylidene-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one is unique due to its fused ring structure and the presence of both a methylidene and a methyl group

Properties

CAS No.

98442-49-0

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

3-methyl-2-methylidene-3H-furo[3,2-c]chromen-4-one

InChI

InChI=1S/C13H10O3/c1-7-8(2)15-12-9-5-3-4-6-10(9)16-13(14)11(7)12/h3-7H,2H2,1H3

InChI Key

WLNZPQREPFZZTM-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C)OC2=C1C(=O)OC3=CC=CC=C32

Origin of Product

United States

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